4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide
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Overview
Description
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound that features a diazenyl group linking a pyrimidine ring to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-amino-1,3-dimethyl-2,6-dioxopyrimidine with a suitable diazotizing agent under acidic conditions to form the diazonium salt.
Coupling reaction: The diazonium salt is then coupled with N-pyrimidin-2-ylbenzenesulfonamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide
Uniqueness
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its diazenyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
29822-10-4 |
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Molecular Formula |
C16H16N8O4S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N8O4S/c1-23-13(17)12(14(25)24(2)16(23)26)21-20-10-4-6-11(7-5-10)29(27,28)22-15-18-8-3-9-19-15/h3-9H,17H2,1-2H3,(H,18,19,22) |
InChI Key |
MNNMLRBRVKFNGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)N |
Origin of Product |
United States |
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